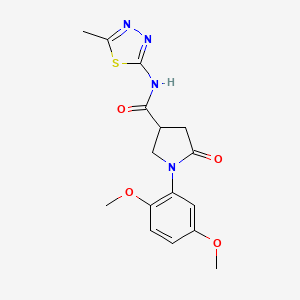

![molecular formula C14H20N2O4 B4558484 ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific ethyl groups with carbonyl compounds to produce desired outcomes, such as the formation of dihydro-2H-pyran-2-ones or pyrazolin-5-ones through interactions with ethyl γ-bromo-β-methoxycrotonate and carbonyl compounds (Shandala, Ayoub, & Mohammad, 1984). Similar synthetic strategies could potentially be applied to ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate.

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate can be determined through crystallography and spectroscopy, revealing crucial information such as bond lengths, molecular conformations, and crystal structures (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate might undergo various chemical reactions, such as nucleophilic addition, to form enantioenriched beta-aminophosphinates, demonstrating the compound's reactivity and potential for generating optically pure derivatives (Zhang & Yuan, 2009).

Physical Properties Analysis

Investigations into similar compounds have highlighted the importance of understanding their solubility, conformational states in different solvents, and transitions between these states, which are vital for processing and application purposes (Hwang & Deming, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, protective group strategies, and potential for forming heterocyclic compounds, are crucial areas of study. For instance, the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group showcases innovative approaches to chemical synthesis and compound modification (Ha, Yao, Wang, & Zhu, 2015).

Applications De Recherche Scientifique

Modification of Sympathomimetic Activity

Structural modifications of compounds similar to ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate, such as the addition of methyl or ethyl groups, can change sympathomimetic activity. This activity is significant in pharmacological studies focusing on the β-receptor population, divided into β-1 and β-2 types, which are present in different tissues and organs. Such modifications can influence receptor responsiveness, offering insights into receptor specificity and drug design (Lands, Ludueña, & Buzzo, 1967).

Biomimetic Activation and Catalysis

Research on related compounds demonstrates their use in biomimetic activation and catalysis, such as in the hydrolysis of alanyl ethyl phosphate. This process is functionally related to aminoacyl adenylate in protein biosynthesis, highlighting the inherent reactivity of activated amino acid intermediates. These studies contribute to understanding enzymatic mechanisms and designing mimetic catalysts that could aid in biochemical synthesis and drug development (Kluger, Loo, & Mazza, 1997).

Development of β-Sheet Forming Polypeptides

Methylated mono- and di(ethylene glycol)-functionalized polymers of amino acids, which adopt β-sheet conformations, represent another application area. These polymers' solubility and conformational behaviors in response to environmental changes have implications for materials science, particularly in biomedical applications like tissue engineering and drug delivery systems. The ability to control polymer solubility and structure through molecular design is crucial for developing new materials (Hwang & Deming, 2001).

Carboxypeptidase A Complex Study

Studies on carboxypeptidase A complexes with phosphonates, which are analogous to ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate, provide insights into enzyme inhibition and the mechanism of action. These studies are fundamental for understanding enzyme substrate specificity and developing enzyme inhibitors that could serve as therapeutic agents. The detailed structural analysis of these complexes aids in the design of more effective and specific drug candidates (Kim & Lipscomb, 1990).

Propriétés

IUPAC Name |

ethyl 3-[(2-methoxy-5-methylphenyl)carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-4-20-13(17)7-8-15-14(18)16-11-9-10(2)5-6-12(11)19-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMKKCVHUCHJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)

![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)

![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4558467.png)

![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)